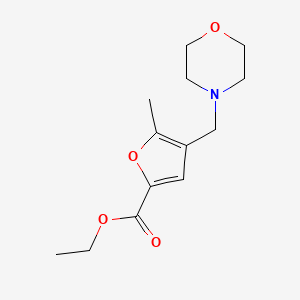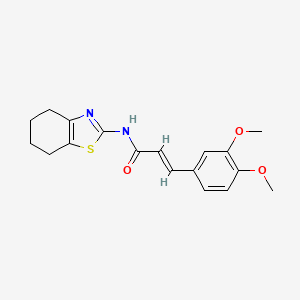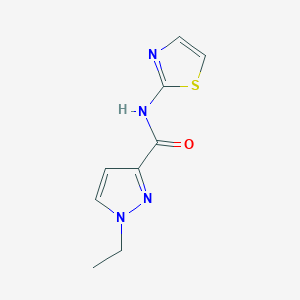![molecular formula C10H15N5O2S B5813101 1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)
1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPT0B392 is a small molecule compound that was developed as a potent inhibitor of tubulin polymerization. It has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, MPT0B392 has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a promising therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of MPT0B392 involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, MPT0B392 disrupts the formation of microtubules, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
MPT0B392 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, MPT0B392 has been shown to induce G2/M cell cycle arrest, inhibit the expression of anti-apoptotic proteins, and activate caspase-dependent apoptosis. In addition, MPT0B392 has also been shown to inhibit tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPT0B392 is its potent anti-cancer activity, which makes it a promising therapeutic agent for various types of cancer. In addition, MPT0B392 has also demonstrated anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for other diseases. However, one of the limitations of MPT0B392 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of MPT0B392. One area of focus is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and administration route for MPT0B392 in vivo. Furthermore, the potential of MPT0B392 as a combination therapy with other anti-cancer agents should be explored. Finally, the potential of MPT0B392 as a therapeutic agent for other diseases, such as inflammation and angiogenesis, should be further investigated.
In conclusion, MPT0B392 is a novel compound that has shown promising results in preclinical studies as a therapeutic agent for cancer, inflammation, and angiogenesis. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the inhibition of cell division and the induction of apoptosis. While there are limitations to its use, such as its low solubility, further research and development of MPT0B392 could lead to the development of a potent and effective therapeutic agent for various diseases.
Synthesemethoden
The synthesis of MPT0B392 involves a series of chemical reactions, starting with the preparation of 1H-pyrazole-3-carboxamide. This is followed by the addition of a morpholine group and a carbonothioyl group to the pyrazole ring, resulting in the formation of MPT0B392. The synthesis of MPT0B392 has been optimized to improve its yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
MPT0B392 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and angiogenesis. In cancer research, MPT0B392 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In addition, MPT0B392 has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14-3-2-8(12-14)9(16)11-10(18)13-15-4-6-17-7-5-15/h2-3H,4-7H2,1H3,(H2,11,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABAPKJQRULLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5813034.png)
![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)


![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)

![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)



![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)